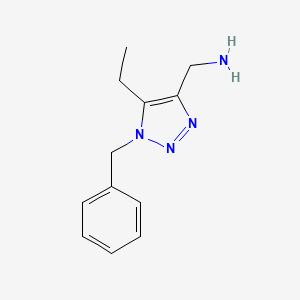

(1-bencil-5-etil-1H-1,2,3-triazol-4-il)metanamina

Descripción general

Descripción

- The triazole intermediate is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group.

- Reaction conditions: Reflux, acidic medium.

Industrial Production Methods

Industrial production of (1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste.

Aplicaciones Científicas De Investigación

(1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an antimicrobial and antifungal agent.

Medicine: Investigated for its potential use in drug development, particularly as an anticancer agent.

Industry: Used in the synthesis of agrochemicals and other industrial chemicals.

Mecanismo De Acción

Target of Action

The primary target of (1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine is copper ions (Cu+ and Cu2+). The compound acts as a ligand, stabilizing these ions in the reaction environment . This stabilization enhances the catalytic effect of copper ions in certain chemical reactions .

Mode of Action

(1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine interacts with its targets (copper ions) by forming a complex with them. This interaction stabilizes the copper ions, preventing their disproportionation and oxidation . This stabilization keeps the copper ions accessible for chemical reactions .

Biochemical Pathways

It’s known that the compound enhances the catalytic effect of copper ions in the azide-acetylene cycloaddition . This suggests that the compound may play a role in reactions involving these substances.

Result of Action

The primary result of the action of (1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine is the stabilization of copper ions and the enhancement of their catalytic effect in the azide-acetylene cycloaddition . This can facilitate certain chemical reactions, potentially leading to various molecular and cellular effects.

Action Environment

The action of (1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine is influenced by the reaction environment. The compound has shown promising results in stabilizing copper ions without requiring an inert atmosphere or anhydrous conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the presence of oxygen and moisture in the environment.

Análisis Bioquímico

Biochemical Properties

(1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division . This interaction suggests that (1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine could be a potential candidate for anticancer therapies, as it can disrupt the mitotic process in rapidly dividing cells.

Cellular Effects

The effects of (1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells by triggering cell cycle arrest at the sub-G1 and G2/M phases . Additionally, it has been observed to alter gene expression patterns, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes.

Molecular Mechanism

At the molecular level, (1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine exerts its effects through several mechanisms. It binds to specific biomolecules, such as tubulin, inhibiting its polymerization and thus preventing the formation of microtubules . This inhibition disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis. Furthermore, the compound can modulate enzyme activity, either inhibiting or activating specific enzymes involved in critical cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that (1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine remains stable under standard laboratory conditions, maintaining its biological activity over extended periods

Dosage Effects in Animal Models

The effects of (1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as tumor growth inhibition . At higher doses, toxic or adverse effects may occur, including damage to healthy tissues and organs. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing side effects.

Metabolic Pathways

(1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of key metabolites, potentially leading to metabolic dysregulation .

Transport and Distribution

Within cells and tissues, (1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.

Subcellular Localization

The subcellular localization of (1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns determine the compound’s interactions with other biomolecules and its overall biological effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine can be achieved through a multi-step process. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction typically requires a copper(I) catalyst and is carried out under mild conditions.

-

Step 1: Synthesis of Azide

- Benzyl bromide is reacted with sodium azide in an aprotic solvent like dimethylformamide (DMF) to form benzyl azide.

- Reaction conditions: Room temperature, stirring for several hours.

-

Step 2: Cycloaddition Reaction

- Benzyl azide is then reacted with an alkyne (e.g., ethylacetylene) in the presence of a copper(I) catalyst to form the triazole ring.

- Reaction conditions: Room temperature, copper(I) sulfate and sodium ascorbate as the catalyst system.

Análisis De Reacciones Químicas

Types of Reactions

(1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted triazoles.

Comparación Con Compuestos Similares

Similar Compounds

- (1-benzyl-1H-1,2,3-triazol-4-yl)methanamine

- (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine

- (1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine

Uniqueness

(1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine is unique due to the presence of both benzyl and ethyl groups, which can influence its biological activity and chemical reactivity. The combination of these groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.

Propiedades

IUPAC Name |

(1-benzyl-5-ethyltriazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c1-2-12-11(8-13)14-15-16(12)9-10-6-4-3-5-7-10/h3-7H,2,8-9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLAUCHPPXXLGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NN1CC2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.